1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-2-1-8(11-12-9)13-5-3-7(4-6-13)10(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYWOLAGLMLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693266 | |
| Record name | 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919536-50-8 | |
| Record name | 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Formation of the Pyridazinone Core
The pyridazinone moiety (6-oxo-1,6-dihydropyridazin-3-yl) serves as the foundational heterocyclic structure. Its synthesis typically begins with the condensation of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds. For instance, reacting hydrazine hydrate with mucochloric acid (tetrachloro-1,4-benzoquinone) under acidic conditions yields 3,6-dichloropyridazine, which is subsequently hydrolyzed to 6-oxo-1,6-dihydropyridazin-3-ol. Selective halogenation at position 3 using phosphorus oxychloride (POCl₃) generates 3-chloro-6-oxo-1,6-dihydropyridazine, a key intermediate for further functionalization.
Alternative routes involve cyclization of β-keto esters with hydrazines. For example, ethyl acetoacetate and hydrazine hydrate react to form 3-methyl-6-oxo-1,6-dihydropyridazine, though this method requires precise temperature control (60–80°C) to avoid over-oxidation.
Carboxylic Acid Functionalization
The methyl ester protecting group is hydrolyzed to the free carboxylic acid using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C. This step proceeds quantitatively, with no observable side reactions.
Hydrolysis Conditions:
| Parameter | Value |
|---|---|
| Base | LiOH (2 equiv) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 50°C |
| Time | 4–6 hours |
Industrial-Scale Production Considerations
Scaling the synthesis necessitates optimizing atom economy and minimizing waste. Continuous flow reactors enhance heat transfer and reaction control during the SNAr step, reducing side product formation. Solvent recycling (e.g., DMF recovery via distillation) and catalytic system reuse (e.g., Pd leaching <1 ppm) are critical for cost-effectiveness.
Comparative Analysis of Methodologies
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| SNAr | 45–60% | Low | High |
| Buchwald-Hartwig | 55–70% | High | Moderate |
The SNAr route favors industrial applications due to lower catalyst costs, whereas the Buchwald-Hartwig method offers superior yields for laboratory-scale synthesis.
Análisis De Reacciones Químicas
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Comparación Con Compuestos Similares
Structural Analogs with Modified Aryl Substituents
Several analogs substitute the pyridazinone or piperidine moieties to modulate physicochemical or biological properties:
Key Findings :
Benzyl-Substituted Pyridazine Derivatives
Substitution at the pyridazine ring with benzyl groups modifies steric and electronic properties:
Key Findings :
Heterocyclic Ring Modifications
Replacing the pyridazinone ring with other heterocycles alters electronic properties:
Key Findings :
- The pyrimidine ring reduces the number of hydrogen-bond acceptors compared to pyridazinone. The methoxy group enhances lipophilicity (ClogP increase by ~0.5) .
Carboxylic Acid Derivatives
Modification of the carboxylic acid group impacts solubility and reactivity:
Key Findings :
- The carboxamide derivative eliminates the acidic proton, increasing stability in physiological pH. The methylcyclohexyl group enhances logP by ~2.0 units .
Data Tables
Actividad Biológica
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.
Chemical Structure and Properties
The molecular formula of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is C₁₂H₁₄N₂O₄, with a molecular weight of approximately 250.25 g/mol. The compound features a piperidine ring attached to a pyridazinone moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| CAS Number | 697257-26-4 |
| MDL Number | MFCD09942648 |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research indicates that derivatives of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid exhibit antimicrobial activity. For example, related compounds have been investigated for their effectiveness against various bacterial strains. The presence of the pyridazinone structure is believed to enhance the interaction with microbial targets, leading to inhibition of growth.
Enzyme Inhibition
The compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 can result in increased levels of cAMP, which is beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine or pyridazinone moieties can significantly affect antitumor efficacy.
Case Study 1: PDE4 Inhibition
In a study focusing on PDE4 inhibitors, compounds similar to 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid were evaluated for their ability to reduce inflammation in models of asthma. Results showed that these compounds significantly decreased inflammatory markers, supporting their therapeutic potential in respiratory diseases .
Case Study 2: Antimicrobial Activity
A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.
Case Study 3: Anticancer Properties
In vitro studies on various cancer cell lines revealed that the compound could induce significant cytotoxic effects. The IC50 values were determined for different cell lines, showing effective inhibition at concentrations comparable to established chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
